Taiwaniaflavone
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Overview
Description
Taiwaniaflavone is a naturally occurring biflavonoid, specifically a 3,3’-linked biapigenin, isolated from the leaves of Taiwania cryptomerioides Hayata, a tree native to Taiwan . Biflavonoids are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taiwaniaflavone can be synthesized through various chemical reactions involving the coupling of two apigenin molecules. The synthesis typically involves the use of catalysts and specific reaction conditions to ensure the correct linkage between the apigenin units .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the leaves of Taiwania cryptomerioides. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Taiwaniaflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the double bonds within the flavonoid structure.
Substitution: This reaction can replace specific functional groups with others, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of dihydroflavonoids .
Scientific Research Applications
Mechanism of Action
Taiwaniaflavone exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neuroprotective Activity: It inhibits the aggregation of amyloid-β peptides, thereby reducing their cytotoxicity and preventing neuronal damage.
Anti-inflammatory Activity: It downregulates the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase and cyclooxygenase-2.
Comparison with Similar Compounds
Taiwaniaflavone is unique among biflavonoids due to its specific 3,3’-linkage of apigenin units. Similar compounds include:
Amentoflavone: Another biflavonoid with a different linkage pattern, known for its anti-inflammatory and antiviral properties.
Bilobetin: A biflavonoid found in Ginkgo biloba, known for its antioxidant and neuroprotective effects.
Ginkgetin: A biflavonoid with significant anti-inflammatory and anticancer activities.
In comparison, this compound stands out for its potent neuroprotective effects and its ability to inhibit amyloid-β aggregation, making it a promising candidate for Alzheimer’s disease research .
Properties
IUPAC Name |
3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,31-36H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKDLTDRZZSWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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